molecular formula C13H11BrN2O B2594957 (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-34-2

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No.: B2594957
CAS No.: 939893-34-2
M. Wt: 291.148
InChI Key: GYLFLKHPPCGXNE-SXGWCWSVSA-N
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Description

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a bromobenzyl group and a pyridinylmethylidene moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with 4-pyridinylmethylideneamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the ammoniumolate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted benzyl derivatives.

Scientific Research Applications

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
  • (2-fluorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
  • (2-iodobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Uniqueness

(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications where bromine’s chemical behavior is advantageous.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLFLKHPPCGXNE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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